5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the desired tetrahydroisoquinoline structure .
Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and an organoboron compound. This method provides a convenient and efficient route to synthesize tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline derivatives .
Scientific Research Applications
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The methoxy and methyl groups play a crucial role in modulating its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroisoquinoline core but differs in the position of the methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxy and methyl substituents, used as a reference compound in various studies.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
Uniqueness
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
CAS No. |
87664-94-6 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO2/c1-9-7-11-10(8-14(9)2)5-6-12(15-3)13(11)16-4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
JQBVOJYDRRUVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C)C=CC(=C2OC)OC |
Origin of Product |
United States |
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